1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c1-20(2,3)16-13-30-18(26-16)7-5-15(27-30)19(31)29-10-8-28(9-11-29)17-6-4-14(12-25-17)21(22,23)24/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKHGOFIKKURRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound belonging to the imidazo[1,2-b]pyridazine class. Its intricate structure includes multiple heterocyclic moieties, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 405.5 g/mol. The structural complexity includes an imidazo[1,2-b]pyridazine core and a piperazine ring, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The mechanisms may include:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Gene Expression : Influencing transcriptional activity related to various diseases.
- Metabolic Processes : Affecting crucial metabolic pathways for cell survival and proliferation.
Biological Activity and Therapeutic Applications
Research indicates that imidazo[1,2-b]pyridazines exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this class can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.
Case Studies
-
Antimycobacterial Activity : A study on substituted imidazo[1,2-b]pyridazines demonstrated that compounds with specific substitutions exhibited potent activity against Mtb. The structure-activity relationship (SAR) analysis revealed that modifications at positions C2 and C6 significantly influenced efficacy against Mtb and Mycobacterium marinum (Mm) .
Compound R1 (C6) R2 (C2) Mtb MIC90 (μg/mL) Mm MIC90 (μg/mL) 1a BnO Ph 1 1.51 2a BnS Ph 0.5 0.25 3a BnNMe Ph 1 0.5 - Receptor Binding Studies : Substituted imidazo[1,2-b]pyridazines have been identified as ligands at benzodiazepine receptor sites in rat brain membranes. These compounds displayed agonist activity, suggesting potential applications in treating anxiety and related disorders .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
Key Differentiators :
- Trifluoromethylpyridinyl Group : Compared to fluorophenyl-substituted piperazines (e.g., ), the 5-(trifluoromethyl)pyridin-2-yl group introduces stronger electron-withdrawing effects, modulating the piperazine’s basicity and enhancing membrane permeability .
- tert-Butyl Substituent : The bulky tert-butyl group at position 2 of the imidazopyridazine may hinder metabolic degradation at this site, a feature absent in analogs like PAR2 antagonist I-191 (), which has a 4-fluorophenyl group instead .
Table 1: Structural and Functional Comparison
*Estimated based on ; †Approximate range from synthesis data.
Q & A
Basic: What are the recommended synthetic routes for 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Imidazo[1,2-b]pyridazine Core Formation : Cyclocondensation of tert-butyl-substituted precursors with aminopyridazines under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
- Piperazine Coupling : Activation of the carbonyl group (e.g., using HATU or EDC) for amide bond formation with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine. This step requires inert atmospheres (N₂/Ar) and monitoring via TLC (hexane:ethyl acetate, 1:2) .
- Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time for cyclocondensation .
- Purify intermediates via column chromatography (silica gel, gradient elution) to avoid side products .
Basic: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo[1,2-b]pyridazine core and piperazine substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the trifluoromethyl group .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: How do the functional groups (e.g., trifluoromethyl, tert-butyl) influence the compound’s chemical reactivity?
Methodological Answer:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects, increasing electrophilicity of the pyridine ring. This group impacts solubility in lipid membranes .
- tert-Butyl : Provides steric hindrance, protecting the imidazo[1,2-b]pyridazine core from enzymatic degradation. It also modulates lipophilicity (logP) for improved blood-brain barrier penetration .
- Piperazine : Facilitates hydrogen bonding with biological targets (e.g., GPCRs) and improves aqueous solubility at physiological pH .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications?
Methodological Answer:
- Variable Substituent Libraries : Synthesize derivatives with substituents at the pyridazine C-2 (e.g., replacing tert-butyl with cyclopropyl) and pyridine C-5 (e.g., replacing CF₃ with Cl) .
- Assay Selection :
- Data Interpretation : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to identify pharmacophores .
Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- In Vitro :
- Hepatic Microsomes : Assess metabolic stability (half-life) using species-specific microsomes (human/rat) .
- Caco-2 Monolayers : Measure permeability (Papp) to predict oral bioavailability .
- In Vivo :
- Rodent Models : Dose escalation in Sprague-Dawley rats (1–50 mg/kg) to determine MTD and plasma exposure (LC-MS/MS) .
- Toxicogenomics : RNA-seq to identify off-target gene expression changes in liver/kidney tissues .
Advanced: How can computational methods (e.g., molecular docking) predict target interactions?
Methodological Answer:
- Target Selection : Prioritize targets via cheminformatics (e.g., similarity to known piperazine-based kinase inhibitors) .
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures (PDB), optimize hydrogen bonds, and define binding pockets (e.g., using AutoDock Vina) .
- Ligand Parameterization : Assign charges (AM1-BCC) and torsional flexibility to the piperazine and pyridazine moieties .
- Validation : Compare docking scores (ΔG) with experimental binding affinities (Kd) for calibration .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .
- Mechanistic Follow-Up : Conduct orthogonal assays (e.g., SPR for binding kinetics if ELISA results conflict) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
